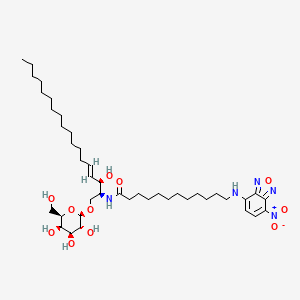

C12 NBD Galactosylceramide

Description

Contextualization of Glycosphingolipids within Cellular Biology

Glycosphingolipids (GSLs) are integral components of cellular membranes in all living organisms, from fungi to mammals. nih.gov These complex molecules consist of a ceramide lipid backbone linked to a carbohydrate chain. mdpi.com GSLs are not merely structural elements; they are key players in a multitude of cellular processes. mdpi.com They are primarily found in the outer leaflet of the plasma membrane, with their sugar chains extending into the extracellular space. mdpi.comnih.gov This orientation allows them to participate in cell-cell recognition, adhesion, and signaling. mdpi.comoup.com

GSLs, along with other lipids like cholesterol and sphingolipids, tend to cluster together to form specialized membrane microdomains known as lipid rafts. nih.govmdpi.com These rafts are thought to originate in the Golgi apparatus, where most sphingolipid synthesis occurs, and become enriched at the plasma membrane. nih.gov They function as platforms that organize and concentrate specific proteins, thereby facilitating a variety of cellular functions, including intracellular membrane transport and signal transduction. nih.govnih.gov The composition of GSLs on a cell's surface can change dramatically during development and in disease states like cancer, highlighting their importance in cellular identity and function. mdpi.comoup.com

Significance of Galactosylceramides in Mammalian Systems

Galactosylceramides (GalCer) are a specific type of glycosphingolipid that are particularly abundant in the nervous system of vertebrates. nih.govcaymanchem.com They are a major constituent of the myelin sheath, the protective layer that insulates nerve fibers and is crucial for the rapid transmission of nerve impulses. nih.govcaymanchem.comresearchcommons.org GalCer, along with its sulfated derivative sulfatide, is thought to provide structural support to the myelin sheath. mdpi.comcaymanchem.com The proper formation and maintenance of myelin are dependent on these lipids. nih.gov

Beyond their structural role in myelin, galactosylceramides are involved in various other biological activities. These include cell development, intracellular communication, and cell agglutination. caymanchem.com The presence of GalCer is not widespread across all mammalian tissues but is concentrated in specific cell types, most notably the oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system, which are responsible for producing myelin. nih.gov The critical role of GalCer is underscored in certain genetic disorders, such as Krabbe disease, where a deficiency in the enzyme responsible for degrading GalCer leads to its accumulation and severe neurological consequences. caymanchem.com

Evolution and Utility of Fluorescent Lipid Analogs in Biochemical Investigations

To study the dynamic behavior of lipids like galactosylceramides within the complex environment of a living cell, scientists have developed fluorescent lipid analogs. nih.govmdpi.com These are essentially lipid molecules that have been chemically tagged with a fluorescent dye, or fluorophore. mdpi.commpg.de The attachment of a fluorophore allows researchers to visualize and track the movement and localization of these lipids using fluorescence microscopy. nih.govmdpi.com

The development of these probes has been a significant advancement in cell biology. scirp.org Before their advent, studying lipid trafficking and metabolism was a much more challenging endeavor. Fluorescent analogs enable real-time observation of processes such as endocytosis, intracellular sorting, and transport to various organelles. nih.gov The choice of fluorophore is critical, with properties like brightness, photostability, and sensitivity to the local environment being important considerations. scirp.org The nitrobenzoxadiazole (NBD) group is a commonly used fluorophore that is weakly fluorescent in aqueous environments but becomes strongly fluorescent in the hydrophobic environment of a cell membrane. scirp.org While incredibly useful, it is important to consider that the addition of a fluorescent tag can potentially alter the lipid's natural behavior due to changes in size and polarity. mdpi.commpg.de

Rationale for C12 NBD Galactosylceramide as a Semisynthetic Research Probe

This compound is a biologically active, fluorescently labeled version of galactosylceramide. caymanchem.commedchemexpress.com It is a semisynthetic molecule, meaning it is derived from a natural source and then chemically modified. caymanchem.com This particular probe has a galactosylceramide core with a 12-carbon (C12) acyl chain that is tagged with a nitrobenzoxadiazole (NBD) fluorescent group. caymanchem.comcaymanchem.com

The design of this compound makes it a valuable tool for several reasons. The 12-carbon linker between the fluorophore and the lipid helps to minimize the potential interference of the bulky NBD group with the natural interactions of the galactosylceramide. caymanchem.com This probe has been successfully used to study the intracellular localization and metabolism of galactosylceramide. caymanchem.com For instance, it can be used as an internal standard to detect the products of NBD-ceramide glycosylation. caymanchem.com Furthermore, this compound has been employed in research related to lysosomal storage disorders like Krabbe disease, where it can be used as a substrate to study the activity of the deficient enzyme. caymanchem.comnih.gov Its fluorescent properties allow for the sensitive detection and quantification of its metabolic products. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide | caymanchem.com |

| CAS Number | 474942-98-8 | caymanchem.com |

| Molecular Formula | C42H71N5O11 | caymanchem.com |

| Formula Weight | 822.0 | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Solubility | Soluble in Chloroform:Methanol (2:1) | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥ 4 years | caymanchem.com |

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSLZRKFZYMMN-VKVPAIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications of C12 Nbd Galactosylceramide in Cellular and Molecular Studies

Advanced Fluorescence Imaging Techniques

The fluorescent properties of C12 NBD Galactosylceramide make it an invaluable probe for studying the intricate dynamics of lipids within cellular environments. By tagging galactosylceramide with a C12 NBD group, researchers can utilize various fluorescence microscopy techniques to investigate its behavior in living and fixed cells. medchemexpress.comnih.gov

Intracellular Localization and Distribution Studies

This compound has been employed to study the intracellular localization and metabolism of galactosylceramides. medchemexpress.com The NBD fluorophore allows for the direct visualization of the lipid's distribution within subcellular compartments. When introduced to cells, NBD-labeled lipids can be tracked to observe their accumulation in specific organelles, providing insights into their sorting and transport pathways. For instance, fluorescent ceramides (B1148491) like NBD-ceramides have been observed to accumulate in the Golgi apparatus, where they are further metabolized. nih.gov Studies using various NBD-labeled lipids in C2C12 cells have shown that their subcellular localization can be visualized, although exogenously added NBD-lipids may co-localize with lysosomes. researchgate.net The synthesis of NBD-α-galactosylceramide was undertaken to investigate its binding to CD1d molecules, a process believed to occur in endosomal compartments, highlighting the utility of fluorescent analogs in studying subcellular interactions. nih.gov

Visualization of Membrane Dynamics and Organization

The behavior of lipids within the plasma membrane is crucial for numerous cellular functions. This compound can be used as a tracer to visualize the organization and dynamics of lipid domains. Galactosylceramide is known to be a component of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. By incorporating this compound into model membranes or cellular systems, researchers can study its partitioning into different membrane phases and its influence on the formation and stability of these domains. Studies on galactosylceramide domain microstructure have provided insights into the effects of cholesterol on their organization. nih.gov

Analysis of Lipid Trafficking and Subcellular Compartmentalization

Understanding how lipids are transported between different cellular compartments is a fundamental question in cell biology. This compound serves as a valuable tool for tracking the movement of galactosylceramides within the cell. Following its incorporation into the plasma membrane, its journey to various organelles can be monitored over time using fluorescence microscopy. This allows for the elucidation of the pathways and mechanisms involved in its subcellular transport. The use of NBD-labeled lipids, in general, has been instrumental in monitoring membrane fusion and intermembrane lipid transfer, which are fundamental processes in cellular trafficking. nih.gov For example, a comprehensive HPLC-based method using NBD C6-ceramide has been developed to simultaneously measure the main nodes of ceramide metabolism in the Golgi apparatus, providing a quantitative measure of sphingolipid flux. nih.gov

Enzymatic Activity Assays

This compound and its related compound, C12 NBD ceramide, are widely used as substrates in enzymatic assays to characterize the activity of various ceramidases. The cleavage of the N-acyl linkage by ceramidase releases the fluorescent NBD-fatty acid, which can be readily detected and quantified, providing a measure of enzyme activity.

Characterization of Ceramidase Activities

A fluorescent analog of ceramide, C12-NBD-ceramide, has been shown to be a useful substrate for assaying alkaline and neutral ceramidases. nih.gov It is hydrolyzed much more rapidly than radiolabeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver. nih.gov In contrast, C6-NBD-ceramide, another commonly used substrate, is poorly hydrolyzed by these enzymes. nih.gov This highlights the importance of the acyl chain length for substrate recognition and turnover by different ceramidases.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | k (Vmax/Km) |

|---|---|---|---|---|

| Alkaline Ceramidase (P. aeruginosa) | C12-NBD-Ceramide | 5.0 | 1,250 | 250 |

| ¹⁴C-Ceramide | 5.0 | 100 | 20 | |

| Neutral Ceramidase (Mouse Liver) | C12-NBD-Ceramide | 12.5 | 2.5 | 0.2 |

| ¹⁴C-Ceramide | 50.0 | 0.5 | 0.01 | |

| Acid Ceramidase (Horseshoe Crab Plasma) | C12-NBD-Ceramide | 100.0 | 0.1 | 0.001 |

| ¹⁴C-Ceramide | 50.0 | 0.25 | 0.005 |

Acid ceramidase (ACDase) exhibits distinct substrate specificity. While it can hydrolyze various ceramides, its activity towards NBD-labeled substrates is notably lower compared to alkaline and neutral ceramidases. nih.govcaymanchem.com Studies have shown that C12-NBD-ceramide is relatively resistant to hydrolysis by acid ceramidase from horseshoe crab plasma. nih.govresearchgate.net The kinetic parameters reveal that for the acid enzyme, the Vmax and k (Vmax/Km) with C12-NBD-ceramide were less than half of those with a radioisotope-labeled substrate. nih.gov

Despite its lower activity, this compound has been utilized to assess the efficiency of ACDase substrates. medchemexpress.com A protocol for this involves incubating C12-NBD-galactosylceramide with purified acid ceramidase and monitoring the release of NBD-fatty acid to determine the amount of psychosine (B1678307) formed. medchemexpress.com Research has also indicated that acid ceramidase prefers ceramides with shorter fatty acid chains, such as C12 and C14. nih.gov Another study developed a fluorogenic method for determining acid ceramidase activity using a coumarin-containing substrate with a 12-carbon fatty acid chain, which proved to be more specific for ACDase. nih.gov

Alkaline Ceramidase Activity Profiling

Current scientific literature does not support the use of this compound as a direct substrate for profiling the activity of alkaline ceramidases. The enzymatic function of alkaline ceramidase (ACER) is to catalyze the hydrolysis of the N-acyl linkage in ceramides to release a fatty acid and sphingosine. The presence of a galactose moiety attached to the C1 position of the sphingosine backbone in this compound sterically hinders the active site of the enzyme, preventing it from acting on the amide bond. The appropriate substrate for this assay is the non-glycosylated counterpart, C12-NBD-Ceramide.

Neutral Ceramidase Kinetic Analysis

Similar to alkaline ceramidases, neutral ceramidases (NCD) specifically recognize and hydrolyze ceramide. Therefore, this compound is not a suitable substrate for performing kinetic analyses of neutral ceramidase activity. The galactose group attached to the ceramide backbone prevents the enzyme from binding and catalysis. Kinetic studies of neutral ceramidase are typically conducted using fluorescent ceramide analogs such as C12-NBD-Ceramide, which lacks the terminal sugar.

Glycosyltransferase Reaction Monitoring

This compound serves as a key product molecule in the monitoring of specific glycosyltransferase reactions. Its fluorescent properties, conferred by the nitrobenzoxadiazole (NBD) group, allow for sensitive detection and quantification. In this context, a non-fluorescent or differently tagged precursor is converted into the fluorescent this compound, and the rate of its formation is directly proportional to the activity of the enzyme being studied. This application is particularly prominent in the study of enzymes that synthesize galactosylceramides.

Galactosyltransferase Studies

The primary application of this compound in this area is as a reporter molecule for the activity of UDP-galactose:ceramide galactosyltransferase (CGalT). This enzyme catalyzes the final step in galactosylceramide synthesis by transferring a galactose molecule from a donor, UDP-galactose, to a ceramide acceptor.

In a typical assay, a fluorescently labeled ceramide, such as C12 NBD Ceramide, is used as the substrate. The action of CGalT on this substrate results in the formation of this compound. The product can then be separated from the unreacted substrate using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fluorescence of the NBD group allows for easy visualization and quantification of the product, providing a direct measure of CGalT activity.

Table 1: Ceramide Galactosyltransferase (CGalT) Assay Principle

| Component | Role | Detection Method |

|---|---|---|

| C12 NBD Ceramide | Substrate | Fluorescence |

| UDP-Galactose | Galactose Donor | Not directly detected |

| CGalT Enzyme | Catalyst | Activity measured via product formation |

| This compound | Product | Fluorescence |

This interactive table summarizes the components of a typical CGalT assay where the formation of this compound is monitored.

Glucosylceramide Synthase Investigations

In studies of Glucosylceramide Synthase (GCS), this compound is not the direct product but has been employed as an analytical tool. GCS transfers glucose (from UDP-glucose) to a ceramide backbone, producing glucosylceramide. When studying the activity of GCS using C12 NBD Ceramide as a substrate, the product is C12 NBD Glucosylceramide.

In this context, this compound can be used as an internal standard during the chromatographic separation and quantification of the C12 NBD Glucosylceramide product. labclinics.com Because of their structural similarity, both compounds exhibit comparable behavior during lipid extraction and chromatography, which helps to correct for variability in sample processing and analysis. Its distinct retention time allows it to be clearly separated from the glucosylceramide isomer, ensuring accurate quantification of the GCS reaction product.

Assessment of Other Sphingolipid-Modifying Enzymes (e.g., Sphingomyelinase, Sphingosine Kinase)

This compound is not a viable substrate for assessing the activity of sphingomyelinase or sphingosine kinase due to the high specificity of these enzymes.

Sphingomyelinase (SMase): This enzyme specifically hydrolyzes sphingomyelin, which contains a phosphocholine head group. This compound lacks this phosphocholine moiety and instead has a galactose group, making it unrecognized by SMase. The appropriate fluorescent substrate for SMase assays is NBD-sphingomyelin.

Sphingosine Kinase (SphK): This enzyme phosphorylates sphingosine to form sphingosine-1-phosphate. This compound is a complex glycosphingolipid and does not possess the free hydroxyl group on the C1 position of the sphingoid base that is required for phosphorylation by SphK. The substrate for this enzyme is sphingosine, and fluorescent assays often use NBD-sphingosine.

Applications as an Internal Standard in Chromatographic Analyses

A significant methodological application of this compound is its use as an internal standard in various chromatographic analyses of sphingolipids. labclinics.com An internal standard is a compound added in a known amount to a sample to aid in the quantification of other analytes.

Ideally, an internal standard should be structurally similar to the analyte of interest but distinct enough to be separated and measured independently. This compound is well-suited for this role when quantifying other fluorescently-labeled glycosphingolipids, such as C12 NBD Glucosylceramide. labclinics.com

Table 2: Properties of this compound as an Internal Standard

| Property | Advantage for Use as an Internal Standard |

|---|---|

| Structural Similarity | Behaves similarly to other NBD-glycosphingolipids during extraction and chromatography, ensuring reliable correction for sample loss. |

| Inherent Fluorescence | Allows for highly sensitive detection using fluorescence detectors in HPLC or TLC scanners. |

| Distinct Chromatographic Profile | Can be separated from structurally similar isomers (e.g., C12 NBD Glucosylceramide) under appropriate chromatographic conditions. |

| Commercial Availability | Readily available in high purity for analytical use. |

This interactive table outlines the key features that make this compound a useful internal standard in lipidomic studies.

Its application helps to improve the accuracy and reproducibility of quantitative measurements by accounting for variations that can occur during sample preparation, extraction, and injection into the analytical system.

Quantitative Analysis of Cellular Uptake and Metabolic Conversion

The fluorescent properties of this compound and its analogs, such as C6-NBD-Galactosylceramide, have enabled researchers to quantitatively measure their uptake into cells and subsequent metabolic fate. These studies are crucial for understanding the dynamics of glycosphingolipid trafficking and metabolism within cellular compartments. Methodologies such as high-performance liquid chromatography (HPLC) and flow cytometry are commonly employed to track and quantify these fluorescent lipids.

Research Findings on Cellular Uptake

Studies in Madin-Darby canine kidney (MDCK) cells have provided quantitative insights into the movement of NBD-labeled galactosylceramide analogs. When a short-chain analog, C6-NBD-Galactosylceramide, was introduced to the apical or basolateral surface of MDCK I cells, its transcytosis—the process of being transported from one side of the cell to the other—was monitored. It was observed that 32% of the analog from the apical surface and 9% from the basolateral surface were transported to the opposite side per hour. nih.gov This difference in transport percentage is accounted for by the 1:4 ratio of apical to basolateral surface area in these cells. nih.gov

In MDCK II cells, which have a more balanced apical to basolateral surface area ratio of 1:1, the transcytosis of C6-NBD-Galactosylceramide was approximately 25% per hour in both directions. nih.gov These findings suggest that the movement of this lipid analog can serve as a marker for bulk membrane flow within the cell. nih.gov The vesicular nature of this transport was confirmed by its inhibition at a lower temperature of 17°C. nih.gov

Table 1: Transcytosis of C6-NBD-Galactosylceramide in MDCK Cells

| Cell Type | Starting Surface | Transcytosis Rate (% per hour) |

|---|---|---|

| MDCK I | Apical | 32 |

| MDCK I | Basolateral | 9 |

| MDCK II | Apical | 25 |

| MDCK II | Basolateral | 25 |

Metabolic Conversion Analysis

Once inside the cell, NBD-labeled ceramides can be metabolized by various enzymes located in organelles like the Golgi apparatus. An HPLC-based method has been developed to simultaneously measure the conversion of NBD-C6-ceramide into its primary metabolites, which include NBD-C6-sphingomyelin, NBD-C6-hexosylceramides (including galactosylceramide), and NBD-C6-ceramide-1-phosphate. nih.gov This comprehensive analysis allows for the simultaneous assessment of the activities of key enzymes in sphingolipid metabolism, such as glucosylceramide synthase and ceramide kinase. nih.gov

The utility of this quantitative approach is highlighted in studies investigating the effects of inhibitors on sphingolipid metabolism. For instance, the compound 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a known inhibitor of glucosylceramide synthase, was shown to affect the levels of various NBD-labeled sphingolipid metabolites in MCF7 cells. nih.gov The dose-dependent effects of such inhibitors can be precisely quantified, providing valuable information about their specificity and mechanism of action. nih.gov

Table 2: Effect of PDMP on NBD-Ceramide Metabolites in MCF7 Cells

| PDMP Concentration (µM) | NBD-Hexosylceramide Levels (Normalized) | NBD-Sphingomyelin Levels (Normalized) | NBD-Ceramide-1-Phosphate Levels (Normalized) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 10 | 50 | 110 | 80 |

| 25 | 20 | 120 | 60 |

| 50 | 10 | 130 | 40 |

Note: Data are illustrative based on graphical representations in the source material and represent the relative changes in metabolite levels.

Furthermore, a cell-based fluorescent method has been successfully used to directly and reproducibly assess ceramide glycosylation. nih.gov In this method, the uptake of NBD C6-Cer and its conversion to NBD C6-GlcCer in suspended tumor cells were quantified. nih.gov The results demonstrated a good correlation between the concentration of NBD C6-Cer added to the cells and the cellular levels of both the ceramide and its glycosylated product. nih.gov This indicates the method's capability for the quantitative determination of cellular ceramide and glucosylceramide in the picomole range. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| C6-NBD-Galactosylceramide |

| NBD-C6-ceramide |

| NBD-C6-sphingomyelin |

| NBD-C6-hexosylceramides |

| NBD-C6-ceramide-1-phosphate |

| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) |

| NBD C6-Cer |

Investigations into Sphingolipid Metabolism Utilizing C12 Nbd Galactosylceramide

Pathways of Galactosylceramide Biosynthesis

The biosynthesis of galactosylceramide (GalCer) is a critical process, particularly for the formation of myelin in the nervous system. The primary enzyme responsible for this synthesis is UDP-galactose:ceramide galactosyltransferase (CGT) medlink.comresearchgate.netnih.govportlandpress.com. This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone nih.govresearchgate.net. This synthesis primarily occurs in the endoplasmic reticulum wikipedia.orgnih.govmdpi.com.

The pathway can be summarized as follows:

Starting materials : Ceramide and UDP-galactose.

Enzyme : Ceramide galactosyltransferase (CGT).

Location : Endoplasmic Reticulum.

Product : Galactosylceramide.

Ceramide itself can have different fatty acid chain lengths and hydroxylation patterns, which can influence the substrate preference of CGT portlandpress.comresearchgate.net. For instance, ceramides (B1148491) with a 2-hydroxy group are noted to be more efficient substrates for CGT medlink.comresearchgate.net. The newly synthesized GalCer is then transported to other cellular compartments, such as the Golgi apparatus, for further modifications or incorporation into cellular membranes wikipedia.orgnih.gov.

Catabolic Pathways of Galactosylceramide and Related Glycosphingolipids

The degradation of galactosylceramide is essential for maintaining sphingolipid homeostasis. This process primarily occurs within the lysosomes and involves several key enzymes.

The principal enzyme responsible for the catabolism of galactosylceramide is β-galactosylceramidase (GALC), a lysosomal hydrolase wikipedia.orgproteopedia.orgnih.govnovusbio.com. GALC catalyzes the hydrolysis of the β-galactosidic linkage in galactosylceramide, breaking it down into ceramide and galactose researchgate.netrupress.orgresearchgate.net.

A deficiency in GALC activity leads to a lysosomal storage disorder known as Krabbe disease, or globoid cell leukodystrophy proteopedia.orgnih.govnih.govnih.govnih.gov. This deficiency results in the accumulation of galactosylceramide and its cytotoxic derivative, psychosine (B1678307), within cells, leading to severe demyelination and neurodegeneration proteopedia.orgnih.govnih.govnih.govnih.gov. C12 NBD Galactosylceramide can be used as a substrate in assays to measure GALC activity and to screen for potential therapeutic agents for Krabbe disease medchemexpress.com.

Another important enzyme in sphingolipid turnover is acid ceramidase (ACDase) researchgate.netnih.govnih.gov. This lysosomal enzyme hydrolyzes ceramide into sphingosine and a fatty acid researchgate.netnih.govmdpi.com. In the context of galactosylceramide metabolism, acid ceramidase can also deacylate galactosylceramide to produce galactosylsphingosine, more commonly known as psychosine medlink.comresearchgate.netnih.gov. This catabolic route for psychosine production has been a significant area of research, particularly in understanding the pathology of Krabbe disease nih.gov.

In vitro studies have utilized C12 NBD-galactosylceramide as a substrate to directly measure the deacylase activity of purified acid ceramidase nih.gov. By monitoring the release of the NBD-labeled fatty acid, researchers can quantify the rate of psychosine formation nih.gov.

Interconversion Dynamics with Other Sphingolipid Species

Galactosylceramide is a central molecule that can be converted into other important sphingolipids, further highlighting the interconnectedness of these metabolic pathways.

Psychosine (galactosylsphingosine) is a cytotoxic metabolite that accumulates in Krabbe disease proteopedia.orgnih.govnih.gov. For a long time, it was debated whether psychosine was formed through an anabolic pathway (the addition of galactose to sphingosine) or a catabolic pathway nih.gov. Recent evidence strongly supports the catabolic origin of psychosine, where it is primarily generated through the deacylation of galactosylceramide by acid ceramidase medlink.comresearchgate.netnih.gov.

The accumulation of galactosylceramide due to GALC deficiency provides an increased substrate pool for acid ceramidase, leading to elevated levels of psychosine medlink.comresearchgate.netrupress.orgresearchgate.net. This finding has identified acid ceramidase as a potential therapeutic target for substrate reduction therapy in Krabbe disease nih.gov.

Galactosylceramide serves as the direct precursor for the synthesis of sulfatide (3-O-sulfogalactosylceramide) researchgate.netwikipedia.orgnih.gov. Sulfatides are abundant in myelin and play crucial roles in the nervous system wikipedia.orgnih.gov. The synthesis of sulfatide occurs in the Golgi apparatus and is catalyzed by the enzyme cerebroside sulfotransferase (CST) researchgate.netwikipedia.orgnih.govresearchgate.net.

This enzymatic reaction involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the galactose residue of galactosylceramide researchgate.netwikipedia.orgnih.gov. This conversion underscores the role of galactosylceramide as a key intermediate in the biosynthesis of more complex glycosphingolipids.

Interactive Data Tables

Table 1: Key Enzymes in Galactosylceramide Metabolism

| Enzyme | Function | Cellular Location | Associated Disease |

| Ceramide galactosyltransferase (CGT) | Biosynthesis of Galactosylceramide | Endoplasmic Reticulum | - |

| β-Galactosylceramidase (GALC) | Degradation of Galactosylceramide | Lysosome | Krabbe Disease |

| Acid Ceramidase (ACDase) | Deacylation of Galactosylceramide to Psychosine | Lysosome | - |

| Cerebroside sulfotransferase (CST) | Synthesis of Sulfatide from Galactosylceramide | Golgi Apparatus | Metachromatic Leukodystrophy (indirectly) |

Cross-Talk with Glucosylceramide Metabolism

The structural similarity between galactosylceramide (GalCer) and glucosylceramide (GlcCer), differing only in the stereochemistry of the hydroxyl group at the C4 position of the hexose, raises questions about the potential for metabolic cross-talk between their respective pathways. Fluorescent analogs such as this compound are instrumental in dissecting these interactions. By tracing the fate of this molecule, researchers can determine if and how it enters the metabolic stream of GlcCer.

Studies utilizing fluorescent monohexosylceramide analogs have been crucial for investigating their trafficking, distribution, and metabolism nih.gov. Research in three-dimensional cultured human epidermis models has directly compared the metabolic processing of this compound (C12-NBD-GalCer) and its counterpart, C12 NBD Glucosylceramide (C12-NBD-GlcCer). In these experiments, C12-NBD-GlcCer was readily metabolized, with 85.4% being converted to C12-NBD-Ceramide and 6.2% to C12-NBD-fatty acid after 24 hours nih.gov. In stark contrast, the majority of C12-NBD-GalCer remained unchanged, with only a slight metabolism to C12-NBD-fatty acid (7.5%) observed nih.gov. This differential metabolism highlights a significant divergence in the pathways and suggests limited direct cross-talk where GalCer is converted into GlcCer or its downstream products.

The data underscores that despite their structural resemblance, the metabolic enzymes in the epidermal model show strong substrate preference, efficiently hydrolyzing GlcCer while leaving GalCer largely intact. This indicates that in this system, the pathways are largely segregated.

Table 1: Comparative Metabolism of NBD-labeled Glycosphingolipids in Epidermal Model (24h Incubation)

| Compound | % Unmetabolized | % Metabolized to NBD-Ceramide | % Metabolized to NBD-Fatty Acid |

| C12-NBD-GlcCer | 8.4% | 85.4% | 6.2% |

| C12-NBD-GalCer | 92.5% | 0% | 7.5% |

This table illustrates the differential metabolic fate of C12-NBD-Glucosylceramide versus C12-NBD-Galactosylceramide in a 3D cultured human epidermis model after 24 hours, based on data from a 2021 study nih.gov.

Further investigations using short-chain NBD-labeled analogs in Madin-Darby canine kidney (MDCK) cells, a model for polarized epithelial cells, have focused more on trafficking and sorting rather than direct metabolic conversion between the two nih.gov. These studies show that while both C6-NBD-GlcCer and C6-NBD-GalCer are used to probe lipid transport, they are targeted to different cellular domains after synthesis, suggesting distinct regulatory and sorting mechanisms rather than significant metabolic interconversion nih.gov. The specificity of the enzymes involved in sphingolipid metabolism, such as glucocerebrosidase and galactocerebrosidase, is a key factor in preventing extensive cross-talk nih.gov.

Elucidation of Metabolic Flux in Live Cellular Systems

Metabolic flux analysis (MFA) provides a quantitative understanding of the rates of biochemical reactions within a metabolic network in intact, living cells vanderbilt.edunih.gov. Fluorescent lipid analogs like this compound are powerful tools for this purpose, as they allow for the direct visualization and quantification of metabolic flow through specific pathways in real-time illinois.edu. By introducing this compound to live cells, researchers can monitor its transport, subcellular localization, and conversion into various metabolic products, thereby mapping the dynamic state of sphingolipid metabolism nih.govnih.gov.

The process involves incubating live cells with the fluorescent analog and then tracking the appearance of fluorescence in different cellular compartments (e.g., Golgi apparatus, lysosomes) and in different molecular forms over time. nih.gov. This can be achieved through advanced fluorescence microscopy techniques combined with biochemical analysis nih.gov. For instance, lipids can be extracted from the cells at various time points, separated using techniques like high-performance liquid chromatography (HPLC), and the fluorescent metabolites can be quantified nih.gov.

This approach allows for the measurement of the activity of key enzymes within the sphingolipid pathway. For example, by quantifying the rate of conversion of an NBD-ceramide analog to NBD-sphingomyelin and NBD-glucosylceramide, the flux through sphingomyelin synthase and glucosylceramide synthase in the Golgi apparatus can be determined simultaneously nih.gov. Similarly, tracking the deacylation of this compound to form psychosine and a fluorescent fatty acid provides a direct measure of acid ceramidase activity medchemexpress.com.

Table 2: Application of NBD-Sphingolipid Analogs in Measuring Metabolic Flux

| NBD-Sphingolipid Analog | Measured Metabolic Products | Inferred Enzyme Activity / Pathway Flux | Cellular System |

| NBD-C6-Ceramide | NBD-Hexosylceramides, NBD-Sphingomyelin | Glucosylceramide Synthase, Sphingomyelin Synthase | Intact Cells (Golgi Apparatus) nih.gov |

| C12-NBD-Galactosylceramide | NBD-Fatty Acid, Psychosine | Acid Ceramidase (Deacylase Activity) | In vitro enzyme assay medchemexpress.com |

| C12-NBD-Galactosylceramide | NBD-Ceramide, NBD-Fatty Acid | Galactocerebrosidase, Ceramidase | 3D Cultured Epidermis nih.gov |

This table summarizes how different NBD-labeled sphingolipid analogs are used to quantify the formation of specific metabolites, thereby providing a measure of the metabolic flux through key enzymatic steps in sphingolipid metabolism.

These methods provide a functional readout of the metabolic network, revealing how fluxes change in response to genetic manipulations or pharmacological inhibitors vanderbilt.edunih.gov. By observing the flow of the NBD label from the parent galactosylceramide molecule to its downstream metabolites, a comprehensive map of the metabolic pathways can be reconstructed, offering critical insights into the regulation of sphingolipid homeostasis in living systems vanderbilt.edu.

Cellular and Membrane Dynamics Studies Involving C12 Nbd Galactosylceramide

Research on Lipid Rafts and Membrane Microdomain Organization

Galactosylceramides, as a class of glycosphingolipids, are recognized as key components of lipid rafts—specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These domains are thought to function as platforms for signal transduction and protein sorting. The incorporation of fluorescent analogs like C12 NBD Galactosylceramide into cellular membranes allows for the study of their partitioning and dynamics within these microdomains.

While specific quantitative data on the partitioning of this compound into lipid rafts is not extensively detailed in the available research, the general principle is that the physicochemical properties of the lipid, including acyl chain length, influence its affinity for ordered membrane domains. The 12-carbon acyl chain of this analog is shorter than many endogenous ceramides (B1148491), which could affect its partitioning behavior. Studies on the influence of acyl chain length in other lipid systems suggest that shorter chains may alter the stability and organization of lipid domains. However, detailed biophysical studies quantifying the specific effects of the C12 chain of NBD-labeled galactosylceramide on lipid raft organization are not prominently available in the reviewed literature.

Contribution to Understanding Vesicular Trafficking Mechanisms

Fluorescent lipid analogs are instrumental in elucidating the pathways of vesicular trafficking, including endocytosis and subsequent intracellular sorting. This compound has been employed to study the intracellular localization and metabolism of galactosylceramides. caymanchem.com Upon insertion into the plasma membrane, its internalization and transport through various endosomal compartments can be monitored using fluorescence microscopy.

Research using other NBD-labeled sphingolipids has provided a framework for understanding these processes. For instance, studies with fluorescent ceramide analogs have detailed their transport from the plasma membrane to the Golgi apparatus and other organelles. caymanchem.com While the specific trafficking pathways and kinetics of this compound are not extensively documented in comparative studies against other acyl chain variants, it is utilized as a general probe for galactosylceramide transport. The length of the acyl chain is a known determinant of how sphingolipids are sorted within the endocytic pathway. For example, longer acyl chains can influence the inclusion or exclusion of lipids from transport vesicles budding from endosomes. Therefore, the trafficking of the C12 variant would be expected to differ from that of its longer-chain counterparts, although specific comparative data is limited.

Influence on Cell Surface Architecture and Function

The organization of lipids in the plasma membrane is crucial for its architectural integrity and function, including processes like cell adhesion and signaling. As a component of the outer leaflet of the plasma membrane, galactosylceramide can influence the local curvature and rigidity of the membrane. The introduction of this compound allows for the investigation of how an exogenous, fluorescently labeled glycolipid incorporates into and potentially perturbs the existing cell surface architecture.

The relatively high melting temperature of cerebrosides contributes to a paracrystalline structure, which can impact the fluidity and organization of the surrounding membrane. caymanchem.com While the NBD moiety and the shorter C12 acyl chain of this specific analog may alter its packing properties compared to endogenous galactosylceramides, its general behavior is expected to reflect the tendency of cerebrosides to form ordered domains. The specific influence of this compound on the distribution of cell surface receptors or its role in modulating cell adhesion, however, is not detailed in the available literature.

Mechanisms of Membrane Compartmentalization

Membrane compartmentalization, the lateral segregation of lipids and proteins into distinct domains, is a fundamental principle of cellular organization. This compound can be used as a probe to study the formation and dynamics of these compartments. By observing its distribution, researchers can gain insights into the principles governing the phase separation of lipids in biological membranes.

Interactions of C12 Nbd Galactosylceramide with Biological Macromolecules

Protein-Lipid Binding Assays

Protein-lipid binding assays utilizing C12 NBD Galactosylceramide and its analogs serve to elucidate the specificity and mechanics of how proteins recognize and bind sphingolipids.

Sphingolipid activator proteins, or saposins, are essential glycoproteins that facilitate the breakdown of sphingolipids by lysosomal hydrolases. nih.gov These non-enzymatic proteins bind to sphingolipids and present them to the active sites of their cognate enzymes. nih.gov Saposin B (SapB) is particularly relevant as it is required for the degradation of various lipids, including globotriaosylceramide and digalactosylceramide. nih.gov

Fluorescence equilibrium binding assays have been employed to study the interaction between saposins and NBD-labeled sphingolipids, such as globotriaosylceramide-nitrobenzoxidazole (Gb3-NBD), a close structural relative of this compound. nih.govbiorxiv.org In these assays, the increase in NBD fluorescence upon binding to the hydrophobic interior of SapB allows for the determination of binding affinity. nih.gov Studies have shown that SapB can stably bind to these fluorescent lipid analogs. biorxiv.org The binding data indicates a specific interaction, as control proteins like lysozyme (B549824) show negligible binding. nih.gov

Table 1: Equilibrium Binding of Saposin B to Gb3-NBD

| Protein | Apparent Dissociation Constant (Kd) (µM) |

|---|---|

| Saposin B | 0.49 ± 0.05 |

| Saposin D (Control) | 1.8 ± 0.2 |

| Lysozyme (Control) | >50 |

Data derived from fluorescence equilibrium binding assays performed at pH 6.5. nih.gov

These studies demonstrate that saposins bind lipids within their hydrophobic pockets and that NBD-labeled lipids are effective reporters for these binding events. nih.gov

CD1 proteins are a family of non-polymorphic glycoproteins that present lipid and glycolipid antigens to T cells. nih.govnih.gov The binding of glycolipids like galactosylceramide to CD1 molecules, particularly CD1d, is a critical step in the activation of Natural Killer T (NKT) cells. nih.govnih.gov The process often requires the assistance of saposins, with Saposin B being identified as the most efficient facilitator for loading lipid antigens onto CD1d molecules within the endocytic pathway. nih.gov

While direct binding studies with this compound are not extensively detailed, research with related glycolipids such as α-galactosylceramide (α-GalCer) provides significant insight. semanticscholar.org Surface plasmon resonance has been used to quantitatively analyze the interaction between soluble CD1d molecules and immobilized glycolipids. semanticscholar.org These experiments show that both mouse and human CD1d can bind to galactosylceramide at neutral pH. semanticscholar.org The binding involves the insertion of the lipid's acyl chains into the deep, hydrophobic grooves of the CD1d molecule, positioning the galactose headgroup for presentation to the T cell receptor. nih.govsemanticscholar.org The ability of CD1d to bind a diverse range of lipids, including those with different head groups or acyl chain structures, suggests that the NBD moiety on this compound would not preclude its binding and could serve as a useful tool for studying the dynamics of CD1d loading. semanticscholar.org

Tear lipocalin is a major lipid-binding protein found in human tears, characterized by its ability to bind a broad array of hydrophobic molecules in its β-barrel cavity. nih.govfrontiersin.org Its functions are linked to its promiscuous ligand-binding capabilities, which include interactions with fatty acids, cholesterol, and various ceramides (B1148491). nih.govfrontiersin.orgresearchgate.net

Studies investigating the interaction between tear lipocalin and ceramides have utilized NBD-labeled analogs, such as C6-NBD ceramide and C12-NBD ceramide. researchgate.netresearchgate.net The binding of these fluorescent lipids to tear lipocalin can be monitored by changes in the absorption or fluorescence spectra of the NBD group. researchgate.net Tear lipocalin binds avidly to ceramides, which may be important for stabilizing the tear film. frontiersin.org The interaction of NBD-labeled ceramides with tear lipocalin confirms the protein's capacity to sequester these lipids, providing a method to explore the thermodynamics and kinetics of this binding. researchgate.netfao.org

Molecular Mechanisms of Enzyme-Substrate Recognition and Catalysis

This compound serves as a valuable substrate for studying the mechanisms of enzymes involved in sphingolipid metabolism. sigmaaldrich.com Its structure allows it to be recognized by specific hydrolases, and the fluorescent NBD tag enables continuous monitoring of enzymatic activity.

The use of this compound and related NBD-ceramides has been pivotal in characterizing the activity of various ceramidases. medchemexpress.comnih.gov For instance, it can be used as a substrate to determine if an acid ceramidase can directly cleave the galactose moiety, leading to the formation of psychosine (B1678307) and the release of NBD-fatty acid. medchemexpress.com The enzymatic reaction can be monitored by detecting the fluorescent fatty acid product. medchemexpress.com

Furthermore, NBD-ceramides have been used to probe the active sites of enzymes like neutral ceramidase through mutagenesis studies. nih.gov By measuring the hydrolysis activity of enzyme mutants with a substrate like C12-NBD-Ceramide, researchers can identify critical residues involved in metal ion coordination, substrate binding, and catalysis. nih.gov For example, mutations in residues that coordinate a catalytic Zn²⁺ ion or are involved in a hydrogen bond network within the active site can lead to a drastic reduction in enzymatic activity, confirming their essential role in the catalytic mechanism. nih.gov These approaches, which rely on substrates like this compound, are fundamental to understanding the principles of enzyme-substrate recognition and the chemical steps of catalysis in sphingolipid-metabolizing enzymes. nih.govresearchgate.net

Pathophysiological and Disease Research Employing C12 Nbd Galactosylceramide

Krabbe Disease (Globoid Cell Leukodystrophy) Pathogenesis and Therapeutic Strategies

C12 NBD Galactosylceramide has been instrumental in dissecting the molecular pathogenesis of Krabbe disease, a devastating demyelinating disorder caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC). nih.gov This deficiency leads to the accumulation of the cytotoxic lipid, psychosine (B1678307). nih.govnih.gov

The long-standing "psychosine hypothesis" posits that the accumulation of psychosine is the primary driver of the clinical and pathological manifestations of Krabbe disease. nih.govnih.govresearchgate.net Research utilizing this compound has been crucial in validating and refining this hypothesis. A significant breakthrough was the discovery that psychosine is not generated through an anabolic pathway as previously thought, but rather through the catabolic deacylation of galactosylceramide by the enzyme acid ceramidase (ACDase). nih.govresearchgate.net

In these studies, this compound serves as a key substrate. By incubating the fluorescently labeled compound with the ACDase enzyme, researchers can monitor the release of the NBD-fatty acid product. nih.gov This reaction provides a direct measure of ACDase's deacylase activity, confirming its role in converting galactosylceramide to psychosine. nih.gov This evidence firmly established a catabolic source for the toxic glycolipid, thereby confirming that in the absence of GALC, the degradation of galactosylceramide by ACDase leads to the pathogenic accumulation of psychosine. nih.gov Further studies have shown that this endogenous accumulation of psychosine in GALC-deficient conditions inhibits the differentiation of oligodendrocytes—the myelin-producing cells of the central nervous system—and induces their cell death. nih.gov

| Key Finding | Experimental Approach | Implication for Psychosine Hypothesis |

| Psychosine is generated catabolically. | Measurement of NBD-fatty acid release from this compound after incubation with Acid Ceramidase (ACDase). nih.gov | Confirmed that psychosine is derived from the deacylation of galactosylceramide, refining the understanding of its origin. nih.govresearchgate.net |

| Psychosine accumulation is cytotoxic to oligodendrocytes. | Silencing of the GALC gene in oligodendrocyte cultures, leading to endogenous psychosine buildup. nih.gov | Validated that psychosine accumulation directly causes the degeneration of myelin-forming cells, a central tenet of the hypothesis. nih.gov |

| Genetic ablation of ACDase in a Krabbe disease mouse model prevents psychosine accumulation and disease phenotypes. | Creation of mice deficient in both GALC and ACDase. nih.gov | Provided definitive genetic proof that psychosine accumulation is responsible for the pathological signs of Krabbe disease. nih.gov |

The refined understanding of psychosine's origin has opened new avenues for therapeutic intervention, primarily through substrate reduction therapy (SRT). The goal of SRT is to decrease the synthesis of the accumulating toxic substrate.

Acid Ceramidase (ACDase): The discovery of ACDase's role in psychosine production immediately identified it as a prime therapeutic target for Krabbe disease. nih.gov Pharmacological inhibition of ACDase in the twitcher mouse, an authentic animal model for the disease, was shown to significantly increase the lifespan of the animals. nih.govresearchgate.net This suggests that developing safe and effective ACDase inhibitors could be a viable clinical strategy. nih.gov

Ceramide Galactosyltransferase (CGT): Another critical enzyme, ceramide galactosyltransferase (CGT), is responsible for the initial synthesis of galactosylceramide. scispace.comucl.ac.uk Inhibiting this enzyme offers another SRT approach. A potent and selective small molecule inhibitor of CGT was found to dose-dependently reduce both galactosylceramide and psychosine levels in the central and peripheral nervous systems of a Krabbe disease mouse model, leading to a significant increase in lifespan. scispace.comucl.ac.ukresearchgate.net

| Therapeutic Target | Mechanism of Action | Supporting Evidence |

| Acid Ceramidase (ACDase) | Inhibition reduces the catabolic conversion of galactosylceramide to the toxic metabolite psychosine. nih.gov | Pharmacological inhibition of ACDase extended the lifespan of a mouse model of Krabbe disease. nih.gov |

| Ceramide Galactosyltransferase (CGT) | Inhibition reduces the initial synthesis of galactosylceramide, the precursor for psychosine. scispace.comucl.ac.uk | A small molecule CGT inhibitor decreased psychosine levels and increased lifespan in a Krabbe disease mouse model. scispace.comucl.ac.ukresearchgate.net |

Lysosomal Storage Disorders (General)

Lysosomal storage disorders (LSDs) are a group of over 40 inherited metabolic diseases caused by defects in lysosomal function, often due to deficient enzymes. nih.gov These defects lead to the accumulation of undigested or partially digested macromolecules, resulting in cellular dysfunction and multi-systemic disease. mdpi.com

While research into specific LSDs like Krabbe disease provides direct examples of this compound's utility, the compound also serves as a valuable tool in the broader study of this class of disorders. Fluorescently labeled lipids are essential for developing and validating new diagnostic and research assays. For instance, this compound is utilized in developing liquid chromatography-mass spectrometry (LC-MS/MS) based assays for the quantitative measurement of key enzyme activities, which is critical for newborn screening and disease research programs for various sphingolipidoses. caymanchem.com

Neurodegenerative Conditions and Myelin Biology

The study of this compound is intrinsically linked to neurodegeneration and myelin biology because its parent compound, galactosylceramide, is a major component of the myelin sheath. nih.govnih.gov Myelin is the protective, insulating layer that forms around nerves, and its integrity is crucial for the proper functioning of the nervous system.

Galactosylceramide and its sulfated derivative, sulfatide, are thought to play critical roles in the formation and maintenance of compact, stable myelin. nih.govresearchgate.net While animal models lacking the enzyme to produce galactosylceramide can still form myelin, the sheath is unstable, leading to neurological problems like tremors and ataxia. nih.gov This highlights the importance of galactosylceramide in myelin maintenance. Research suggests that these glycosphingolipids are involved in the adhesion between axonal and glial membranes during myelin formation. researchgate.net The use of fluorescent probes like this compound allows researchers to trace the trafficking and metabolism of galactosylceramide within oligodendrocytes and Schwann cells, providing insights into the dynamic processes that ensure myelin sheath stability.

Demyelination, the loss of the myelin sheath, is a hallmark of several neurodegenerative diseases, including Krabbe disease and multiple sclerosis (MS). nih.govpreprints.org In Krabbe disease, the accumulation of psychosine, derived from galactosylceramide, is directly toxic to oligodendrocytes, leading to widespread demyelination. nih.gov

In the context of other demyelinating conditions like MS, research has focused on the breakdown of myelin components. One theory proposes that inflammatory cytokines can induce the breakdown of galactosylceramide in the myelin sheath, contributing to demyelination. preprints.org The study of how galactosylceramide is metabolized and catabolized during disease states is crucial for understanding these mechanisms. Fluorescent substrates such as this compound are invaluable tools in these investigations, enabling the visualization and quantification of lipid breakdown and transport in cellular and animal models of demyelinating diseases.

Cancer Biology and Cellular Responses

Investigation of Glycosphingolipid Aberrations in Malignancy

The study of aberrant GSL expression is critical to understanding cancer progression. Altered GSL profiles on cell surfaces are a hallmark of malignant transformation and are associated with tumor initiation and progression. nih.gov The use of fluorescent GSL analogs like this compound enables researchers to investigate the metabolic fate of these lipids in cancer cells, shedding light on the mechanisms behind these altered expression patterns.

Research has shown that specific GSLs can act as tumor inhibitors, while others are considered tumor-associated carbohydrate antigens. For instance, α-galactosylceramide (α-GalCer), a related glycosphingolipid, has demonstrated anti-tumor effects in murine cancer models. nih.gov The ability to trace the uptake and localization of this compound helps in understanding how these molecules are processed by cancer cells and how their presence influences cellular behavior.

Table 1: Examples of Glycosphingolipid Alterations in Cancer

| Glycosphingolipid | Role in Cancer | Associated Cancer Types |

| NeuGcGM3 | Highly expressed, potential immunotherapy target | Various human cancers |

| Globo H, Gb3, Gb4 | Tumor-associated antigens, targets for antibody-based therapy | Various human cancers |

| P(1) | Ovarian cancer-associated antigen involved in migration | Ovarian Cancer |

| GD1α | Promotes metastasis to the brain | Breast Cancer |

Mechanisms of Drug Resistance in Neoplastic Cells

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Glycosphingolipids are implicated in several mechanisms of drug resistance. mdpi.com The accumulation of certain GSLs, such as glucosylceramide, has been observed in drug-resistant cancer cells. mdpi.comnih.gov It is hypothesized that the increased synthesis of glucosylceramide can reduce the intracellular levels of pro-apoptotic ceramides (B1148491), thereby making cancer cells more resistant to apoptosis induced by chemotherapeutic agents. mdpi.com

Galactosylceramide (GalCer) has been shown to increase the resistance of breast cancer cells to common chemotherapeutic drugs like doxorubicin, paclitaxel, and cisplatin by acting as an anti-apoptotic molecule. mdpi.com Specifically, GalCer can downregulate pro-apoptotic genes and upregulate the anti-apoptotic gene BCL2. mdpi.com Fluorescent probes such as this compound are instrumental in studies aimed at elucidating the trafficking and accumulation of these resistance-associated lipids within cancer cells.

Inhibition of glucosylceramide synthase (GCS), a key enzyme in GSL biosynthesis, has been explored as a strategy to overcome drug resistance. nih.govnih.gov However, studies have shown that while some inhibitors can reverse drug resistance, this effect may not be solely due to the inhibition of GCS. nih.gov

Table 2: Glycosphingolipids and Enzymes in Cancer Drug Resistance

| Molecule/Enzyme | Function in Drug Resistance | Therapeutic Strategy |

| Glucosylceramide (GlcCer) | Accumulation in drug-resistant cells, reduces pro-apoptotic ceramides. mdpi.comnih.gov | Inhibition of its synthesis. |

| Galactosylceramide (GalCer) | Acts as an anti-apoptotic molecule, increasing resistance to chemotherapy. mdpi.com | Targeting its signaling pathways. |

| Glucosylceramide Synthase (GCS) | Catalyzes the formation of GlcCer, overexpressed in resistant tumors. nih.gov | Development of specific inhibitors. nih.gov |

Inflammation and Immune Response Modulation

The fluorescent properties of this compound make it a valuable reagent for studying the role of galactosylceramides in the modulation of the immune system. These lipids are recognized by specific immune cells and can influence both innate and adaptive immune responses.

Activation Pathways of Invariant Natural Killer T (iNKT) Cells

Invariant Natural Killer T (iNKT) cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. nih.govcloudfront.netnih.gov The activation of iNKT cells by glycolipid antigens like α-galactosylceramide (α-GalCer) leads to the rapid production of a variety of cytokines, which can in turn activate other immune cells such as NK cells, T cells, and B cells. nih.govcloudfront.net This activation cascade is crucial for mounting an effective immune response against tumors and infections. nih.govnih.gov

The use of fluorescent glycolipid analogs allows for the detailed study of the uptake, processing, and presentation of these antigens by antigen-presenting cells (APCs), and the subsequent interaction with the iNKT cell receptor. While α-GalCer is a potent activator of iNKT cells, its administration can also lead to a state of long-term unresponsiveness or anergy, a phenomenon that is important to consider in the design of immunotherapies. nih.govnih.gov

Table 3: Cytokine Profile of Activated iNKT Cells

| Cytokine Type | Examples | Role in Immune Response |

| Pro-inflammatory | IFN-γ, TNF | Activation of NK cells, T cells, and B cells. |

| Regulatory | IL-4, IL-10 | Modulation of the immune response. |

Antigen Presentation by CD1d Molecules

CD1d molecules are non-polymorphic, MHC class I-related proteins that specialize in presenting glycolipid antigens to T cell receptors. nih.govnih.gov The presentation of glycolipid antigens by CD1d on the surface of APCs is a critical step for the activation of iNKT cells. nih.gov The structure of the glycolipid, including the nature of its lipid tail and sugar moiety, can influence its binding to CD1d and the subsequent immune response.

Studies have shown that the presentation of α-GalCer by murine CD1d is facilitated by its localization to lipid rafts on the plasma membrane of APCs. nih.govnih.gov These specialized membrane microdomains are enriched in glycosphingolipids and cholesterol and are thought to enhance the interaction between the CD1d-antigen complex and the iNKT cell receptor. nih.gov this compound can be employed to visualize the trafficking of galactosylceramides to these lipid rafts and their subsequent presentation by CD1d molecules. This allows for a better understanding of the cellular and molecular requirements for effective glycolipid antigen presentation and iNKT cell activation.

Advanced Research Methodologies and Future Directions

Integration with State-of-the-Art Imaging Modalities

The utility of C12 NBD Galactosylceramide is significantly enhanced when combined with advanced imaging technologies, allowing for unprecedented visualization of its dynamics within cellular membranes.

Super-Resolution Microscopy: While conventional fluorescence microscopy is limited by the diffraction of light, super-resolution techniques can visualize cellular structures at the nanoscale. nih.govnih.gov Methods like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) could be employed to observe the distribution of this compound in subcellular domains with resolutions of 20-40 nm or better. nih.gov This would enable researchers to investigate the partitioning of the glycolipid into distinct membrane microdomains, such as lipid rafts, which are thought to be platforms for signal transduction. rsc.org Although direct super-resolution imaging studies specifically using this compound are not yet widely published, the principles have been demonstrated with other fluorescently labeled lipid probes, providing a clear path for future investigations. rsc.org

Live-Cell Imaging: The fluorescent nature of the NBD group makes this compound well-suited for live-cell imaging. nih.govnih.gov Using confocal microscopy, researchers can track the internalization and trafficking of this probe through various cellular compartments in real-time. nih.govnih.gov Such studies can provide insights into the pathways of glycosphingolipid metabolism and transport. For instance, after administration to cultured cells, the movement of this compound from the plasma membrane to the Golgi apparatus and other organelles can be monitored, revealing the dynamics of sphingolipid sorting and distribution. nih.govthermofisher.com

The following table summarizes the potential applications of this compound with advanced imaging techniques:

| Imaging Modality | Potential Application for this compound | Expected Insights |

| Super-Resolution Microscopy (e.g., STED, PALM) | Nanoscale mapping of the probe within the plasma membrane and organellar membranes. | High-resolution visualization of glycolipid organization in lipid rafts and other microdomains. |

| Live-Cell Imaging (e.g., Confocal Microscopy) | Real-time tracking of the probe's internalization, transport, and metabolic fate. | Understanding the dynamic processes of glycosphingolipid trafficking, sorting, and signaling. |

Rational Design and Development of Novel this compound Derivatives with Enhanced Properties

While this compound is a powerful tool, there is potential for the development of novel derivatives with improved characteristics. The rational design of such probes would focus on enhancing their photophysical properties and biological fidelity. rsc.orgnih.gov Key areas for improvement include:

Enhanced Photostability and Brightness: The NBD fluorophore can be susceptible to photobleaching. umass.edu The design of derivatives with more photostable and brighter fluorophores would allow for longer imaging experiments and the detection of lower concentrations of the probe. rsc.org

Reduced Perturbation of Lipid Behavior: The NBD moiety, while relatively small, can potentially influence the behavior of the lipid to which it is attached. acs.orgmdpi.com The development of derivatives with smaller or more lipid-like fluorophores could minimize these perturbations, ensuring that the probe more accurately mimics the behavior of its endogenous counterpart. researchgate.net

Modified Spectral Properties: The creation of a palette of C12 Galactosylceramide derivatives with different excitation and emission spectra would enable multicolor imaging experiments. This would allow for the simultaneous tracking of multiple lipid species or the colocalization of the glycolipid with specific proteins.

Application in High-Throughput Screening Platforms for Bioactive Compounds

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large libraries of chemical compounds. rsc.orgresearchgate.net Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and homogenous format. nih.govnih.gov this compound could be utilized in HTS platforms to identify compounds that modulate glycosphingolipid metabolism or transport.

For example, an HTS assay could be developed to screen for inhibitors of enzymes involved in the synthesis or degradation of galactosylceramide. In such an assay, cells would be incubated with this compound and a library of test compounds. The fluorescence intensity or localization within the cells could be measured using automated microscopy, with changes indicating that a compound has affected the metabolism or trafficking of the probe. While specific HTS applications for this compound are not yet widely reported, similar approaches have been successful for other fluorescently labeled lipids. bioglyco.com

Computational Modeling and Simulation of this compound Interactions with Biological Systems

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the behavior of lipids in membranes at an atomistic level. mdpi.com While specific simulations of this compound are not yet prominent in the literature, studies of other NBD-labeled lipids offer a framework for how this approach could be applied. acs.orgmdpi.comnih.gov

MD simulations could be used to:

Predict the location and orientation of the NBD group within the lipid bilayer: This is crucial for understanding how the probe reports on its environment and for interpreting fluorescence data. mdpi.com

Investigate the influence of the NBD moiety on membrane properties: Simulations can reveal whether the presence of the fluorophore alters the ordering and dynamics of neighboring lipid molecules. acs.org

Model the interactions between this compound and membrane proteins: This could provide insights into how the glycolipid participates in signaling events and how it is recognized by transport proteins.

The table below outlines key parameters that can be investigated through MD simulations of this compound:

| Simulation Parameter | Scientific Question |

| Probe Location and Orientation | Where does the NBD group reside within the membrane, and how does this affect its fluorescence? |

| Membrane Order and Dynamics | Does the probe perturb the structure and fluidity of the surrounding lipid bilayer? |

| Lipid-Protein Interactions | How does this compound interact with specific membrane proteins involved in signaling and transport? |

Expanding the Comprehensive Understanding of Sphingolipid Signaling Networks and their Regulatory Mechanisms

Sphingolipids are not merely structural components of membranes; they are also key players in a complex network of signaling pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov Fluorescent probes like this compound are invaluable tools for dissecting these intricate networks. nih.govacs.org

By tracking the metabolism and localization of this compound, researchers can gain insights into the activity of various enzymes within the sphingolipid metabolic pathway. nih.gov For example, the conversion of the probe to other sphingolipids can be monitored, providing a measure of the flux through different branches of the network. researchgate.net Furthermore, by observing the localization of the probe in response to various stimuli, it may be possible to identify new signaling roles for galactosylceramide and its metabolites. The use of such fluorescent probes, in combination with genetic and pharmacological manipulations, will continue to be a cornerstone of efforts to unravel the complexities of sphingolipid signaling. nih.gov

Q & A

Q. What are the fluorescence properties of C12 NBD Galactosylceramide, and how are they optimized for imaging studies?

this compound contains a nitrobenzoxadiazole (NBD) fluorophore with excitation/emission maxima suitable for fluorescence microscopy (λex ~340–466 nm, λem ~440–539 nm). The short C12 acyl chain minimizes disruption to lipid bilayer dynamics, allowing accurate tracking of intracellular trafficking. Solubility in methanol or chloroform:methanol (2:1) is critical for preparing stock solutions; inert gas purging is recommended to prevent oxidation during storage .

Q. What standardized protocols are recommended for handling and storing this compound?

- Storage : Long-term stability (≥4 years) is achieved at -20°C in lyophilized form.

- Solubility : Dissolve in methanol or chloroform:methanol (2:1) for stock solutions (e.g., 1 mM). Avoid aqueous buffers unless emulsified with carriers like BSA.

- Experimental Use : For live-cell imaging, dilute stock solutions in serum-free media to minimize nonspecific binding .

Q. How does this compound compare to structurally similar probes like C6 NBD Galactosylceramide?

The C12 acyl chain provides closer mimicry of natural sphingolipid behavior in membranes compared to shorter chains (e.g., C6). However, C6 variants are preferred for studies requiring rapid cellular uptake due to higher hydrophilicity. Researchers must validate chain-length effects on trafficking kinetics in their model systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound, such as IL-4 inhibition versus tumor suppression?

Discrepancies arise from model-specific variables:

- IL-4 Inhibition : Observed in EL4 T cells at 10 µM, likely due to disrupted lipid raft signaling .

- Tumor Suppression : In HPV16-associated mouse models, efficacy depends on dosing frequency and tumor microenvironment (e.g., NKT cell activity modulation). Control experiments should include lipid-free vehicle controls and parallel assays with non-fluorescent analogs to isolate probe-specific effects .

Q. What experimental designs are optimal for tracking intracellular metabolism of this compound?

- Pulse-Chase Assays : Use time-lapse microscopy to monitor subcellular localization (e.g., lysosomal accumulation via colocalization with LysoTracker).

- Metabolic Inhibition : Treat cells with glucosylceramide synthase inhibitors (e.g., PDMP) to block downstream glycosphingolipid synthesis and quantify unmetabolized probe via HPLC .

Q. How does the stereochemistry of galactose (α vs. β anomer) in this compound impact immune cell modulation?

β-anomers (e.g., β-GalCer) bind CD1d and modulate NKT cell activity, while α-anomers are inert. In lupus-prone NZB/W mice, β-C12 NBD Galactosylceramide reduces NKT cell percentages in the liver/spleen without inducing pro-inflammatory cytokines (e.g., IFN-γ), suggesting immunosuppressive potential. Validate stereochemical purity via NMR or chiral chromatography before immunological assays .

Q. What controls are essential when using this compound in fluorescence recovery after photobleaching (FRAP) experiments?

- Negative Controls : Use non-fluorescent galactosylceramide to confirm NBD-specific signals.

- Bleach Controls : Include cells treated with lipid-raft disruptors (e.g., methyl-β-cyclodextrin) to differentiate between free diffusion and raft-associated mobility.

- Quantitative Normalization : Express recovery curves as a percentage of pre-bleach intensity, correcting for background autofluorescence .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.